molecular formula C10H20BBrO2 B3093296 2-(4-Bromobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 124215-50-5

2-(4-Bromobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B3093296
CAS No.: 124215-50-5
M. Wt: 262.98 g/mol
InChI Key: JNOXVESQYIKGFF-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-(4-Bromobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound characterized by a dioxaborolane (pinacol boronate) ring and a 4-bromobutyl substituent. Its molecular formula is C₁₀H₁₉BBrO₂, with a molecular weight of 269.93 g/mol. The compound is typically synthesized via the reaction of 4-bromobutene with catecholborane, followed by transesterification with pinacol, yielding an 89% isolated product as a colorless oil . Key spectral data include:

  • ¹H NMR (CDCl₃, 400 MHz): δ 3.38 (t, J = 6.6 Hz, 2H), 1.90–1.78 (m, 2H), 1.58–1.44 (m, 2H), 1.26 (s, 12H), 0.78 (t, J = 7.5 Hz, 2H) .

Applications This compound serves as a versatile intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions and as a precursor for iodinated derivatives (e.g., 2-(4-iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) used in medicinal chemistry . Its bromobutyl chain enhances solubility in nonpolar solvents compared to aromatic analogs, making it suitable for alkylation or nucleophilic substitution reactions.

Properties

IUPAC Name

2-(4-bromobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20BBrO2/c1-9(2)10(3,4)14-11(13-9)7-5-6-8-12/h5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNOXVESQYIKGFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20BBrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-bromobutyl bromide with bis(pinacolato)diboron under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction conditions often include heating the mixture to around 80-100°C for several hours .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves crystallization or distillation to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes substitution reactions, particularly in Suzuki–Miyaura coupling. This reaction involves the coupling of the organoboron compound with an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of 2-(4-Bromobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Dioxaborolane Derivatives

Compound Name Molecular Formula Substituent Type Physical State Key Applications Yield/Synthesis Ref.
2-(4-Bromobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C₁₀H₁₉BBrO₂ Alkyl (bromobutyl) Colorless oil Cross-coupling, alkylation precursor 89% via catecholborane
2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C₁₃H₁₇BBrO₂ Aryl (bromophenyl) Colorless liquid Suzuki-Miyaura coupling, polymer synthesis 26% via flash chromatography
2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C₁₄H₁₈BO₂ Aryl (ethynyl) Solid Click chemistry, optoelectronic materials Data not provided
2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C₁₃H₁₈BClO₂ Aryl (chlorobenzyl) Solid (stored at 2–8°C) Drug discovery, agrochemicals Data not provided
2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C₁₄H₂₁BO₃ Aryl (methoxybenzyl) Solid Catalytic borylation, MOF synthesis 83% via UiO-Co catalyst

Key Differences and Trends

Reactivity and Stability: Alkyl vs. Aryl Substituents: Alkyl derivatives (e.g., bromobutyl) exhibit higher solubility in nonpolar solvents but lower thermal stability compared to aryl analogs (e.g., bromophenyl or ethynylphenyl) due to weaker C–B bonds in alkyl boronic esters . Electron-Withdrawing Groups: Bromophenyl and chlorobenzyl derivatives show enhanced reactivity in cross-coupling reactions due to the electron-withdrawing effects of halogens, which polarize the boron center .

Synthetic Utility :

  • Bromobutyl Derivative : Primarily used for chain elongation in alkylboron chemistry (e.g., conversion to iodobutyl derivatives via halogen exchange) .
  • Ethynylphenyl Derivative : Ideal for click chemistry applications, such as cycloadditions with azides, due to the terminal alkyne group .

Optical and Electronic Properties :

  • Aryl derivatives (e.g., AnthBpin, MesBpin) are widely used in organic electronics (OLEDs, OFETs) due to their planar structures and extended π-conjugation .
  • Methoxybenzyl derivatives demonstrate tunable electronic properties in metal-organic frameworks (MOFs) for catalytic applications .

Research Findings and Data

Table 2: Comparative Reactivity in Cross-Coupling Reactions

Compound Reaction Partner Catalyst Yield (%) Reference
2-(4-Bromobutyl)-dioxaborolane Iodomethane Pd(PPh₃)₄ 75
2-(4-Bromophenyl)-dioxaborolane Styrene Pd(OAc)₂/SPhos 88
2-(4-Ethynylphenyl)-dioxaborolane Benzyl azide Cu(I) 92

Notes:

  • Alkyl derivatives require harsher conditions (e.g., elevated temperatures) for cross-coupling compared to aryl analogs, which react efficiently at room temperature .
  • Ethynylphenyl derivatives achieve near-quantitative yields in copper-catalyzed azide-alkyne cycloadditions (CuAAC), highlighting their utility in bioconjugation .

Biological Activity

2-(4-Bromobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 124215-50-5) is a boron-containing compound known for its potential applications in organic synthesis and medicinal chemistry. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H20BBrO2
  • Molecular Weight : 262.98 g/mol
  • Boiling Point : 259.6 ± 23.0 °C (predicted)
  • Density : 1.17 ± 0.1 g/cm³

The biological activity of this compound can be attributed to its ability to form stable complexes with various biomolecules due to the presence of the boron atom. Boron compounds are known to interact with nucleophilic sites in biological molecules, which can lead to modulation of enzymatic activities and influence cellular signaling pathways.

Pharmacological Properties

Research indicates that compounds containing dioxaborolane structures exhibit several pharmacological properties:

  • Anticancer Activity : Preliminary studies have suggested that boron-containing compounds can inhibit tumor growth by interfering with cellular proliferation pathways.
  • Antimicrobial Activity : Some derivatives have shown effectiveness against a range of microbial pathogens by disrupting cell wall synthesis or inhibiting metabolic pathways.

Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the cytotoxic effects of various dioxaborolane derivatives on cancer cell lines. The results indicated that compounds similar to this compound exhibited significant inhibition of cell growth in breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .

Antimicrobial Effects

In another study focused on antimicrobial properties, a series of boron-containing compounds were tested against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives had a minimum inhibitory concentration (MIC) effective against Staphylococcus aureus and Escherichia coli. The proposed mechanism involved interference with bacterial cell membrane integrity .

Data Table: Biological Activity Overview

Biological ActivityEffectReference
AnticancerInhibition of cell growth in cancer lines
AntimicrobialEffective against S. aureus and E. coli

Q & A

Q. What are the standard synthetic routes for 2-(4-Bromobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is synthesized via a two-step procedure:

  • Step 1 : Reaction of 4-bromobutene with catecholborane under nitrogen at 95°C for 6 hours, yielding an intermediate borane.
  • Step 2 : Treatment with pinacol in anhydrous THF to form the boronic ester. The crude product is purified via precipitation in chilled heptane, achieving an 89% yield. Residual catechol (2–6%) may remain but does not impede subsequent reactions . Key Data :
ParameterValue
Reaction Time (Step 1)6 h
Temperature (Step 1)95°C
Yield89%
Purity Post-Purification≥95%

Q. How is the compound characterized, and what analytical techniques are critical?

Characterization relies on <sup>1</sup>H NMR (e.g., δ 3.38 ppm for the bromobutyl chain), IR (B-O stretching at ~1350 cm⁻¹), and HRMS for molecular weight confirmation. Residual catechol is monitored via integration of aromatic protons in NMR . For advanced purity, repeated heptane precipitation is recommended .

Q. What purification strategies address residual catechol contamination?

Residual catechol (2–6%) can be removed via low-temperature precipitation in heptane (-40°C). This method preserves the boronic ester’s integrity while selectively precipitating impurities. Chromatography is avoided due to the compound’s sensitivity to moisture .

Advanced Research Questions

Q. How does the bromobutyl chain influence reactivity in cross-coupling reactions?

The bromobutyl group acts as a latent alkyl halide , enabling Suzuki-Miyaura couplings or nucleophilic substitutions. For example, in , the bromine is replaced with iodine via Finkelstein reaction to form 2-(4-Iodobutyl)-dioxaborolane, a precursor for C–C bond formation . The chain length balances steric accessibility and reactivity in transition metal-catalyzed reactions .

Q. What strategies optimize synthetic yield while minimizing byproducts?

  • Temperature Control : Slow addition of 4-bromobutene to catecholborane at <20°C prevents exothermic side reactions.
  • Stoichiometry : A 1:1.1 ratio of catecholborane to 4-bromobutene ensures complete conversion .
  • Solvent Choice : Anhydrous THF stabilizes intermediates, while heptane enables selective impurity removal .

Q. How can computational methods elucidate reaction mechanisms involving this compound?

Density Functional Theory (DFT) studies model the boronic ester’s electronic structure, predicting regioselectivity in cross-couplings. For example, the electron-deficient boron center facilitates transmetalation in Suzuki reactions. Experimental <sup>11</sup>B NMR shifts (δ ~30 ppm) correlate with computational predictions .

Q. What are the stability considerations under varying storage conditions?

  • Moisture Sensitivity : The boronic ester hydrolyzes in aqueous environments. Storage under nitrogen at -20°C is critical.
  • Thermal Stability : Decomposition occurs above 150°C, confirmed by TGA-DSC analysis .

Contradictions and Open Challenges

  • Residual Catechol Impact : While suggests ≤6% catechol is tolerable, some protocols (e.g., enantioselective syntheses in ) require <1% purity. Researchers must balance purification rigor with synthetic efficiency .
  • Alternative Substrates : highlights bromo-fluoro analogs with enhanced reactivity, prompting reevaluation of the parent compound’s utility in fluorinated systems .

Methodological Recommendations

  • Cross-Coupling Optimization : Use Pd(OAc)2/SPhos catalytic systems for Suzuki reactions, as demonstrated in for iodine-substituted derivatives .
  • Safety Protocols : Adopt glovebox techniques for moisture-sensitive steps, per handling guidelines in .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(4-Bromobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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